molecular formula C12H18Cl2N2O2 B6361257 1-(3-carboxyphenyl methyl) piperazine-2HCl CAS No. 2055840-00-9

1-(3-carboxyphenyl methyl) piperazine-2HCl

Cat. No.: B6361257
CAS No.: 2055840-00-9
M. Wt: 293.19 g/mol
InChI Key: UNFHZZOBIGOPDP-UHFFFAOYSA-N
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Description

1-(3-Carboxyphenyl methyl) piperazine-2HCl is a chemical compound that has garnered attention in various fields of research due to its potential therapeutic and industrial applications. This compound is characterized by the presence of a carboxyphenyl group attached to a piperazine ring, which is further stabilized by hydrochloride.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-carboxyphenyl methyl) piperazine-2HCl typically involves the reaction of 3-carboxybenzyl chloride with piperazine in the presence of a base. The reaction is carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction conditions to ensure high yield and purity. The final product is often subjected to rigorous quality control measures, including NMR, HPLC, and LC-MS analysis .

Chemical Reactions Analysis

Types of Reactions

1-(3-Carboxyphenyl methyl) piperazine-2HCl undergoes various chemical reactions, including:

    Oxidation: The carboxyphenyl group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, amines, and various substituted piperazine derivatives .

Scientific Research Applications

1-(3-Carboxyphenyl methyl) piperazine-2HCl has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme interactions and protein binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 1-(3-carboxyphenyl methyl) piperazine-2HCl involves its interaction with specific molecular targets, such as enzymes and receptors. The carboxyphenyl group enhances its binding affinity to these targets, while the piperazine ring facilitates its penetration into biological membranes. This compound can modulate various biochemical pathways, leading to its observed therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Carboxyphenyl methyl)-2-methyl piperazine
  • 1-(3-Carboxyphenyl methyl)-4-methyl piperazine
  • 1-(3-Carboxyphenyl methyl)-piperazine-1-oxide

Uniqueness

1-(3-Carboxyphenyl methyl) piperazine-2HCl stands out due to its unique combination of a carboxyphenyl group and a piperazine ring, which imparts distinct chemical and biological properties. This combination enhances its solubility, stability, and binding affinity, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

3-(piperazin-1-ylmethyl)benzoic acid;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2.2ClH/c15-12(16)11-3-1-2-10(8-11)9-14-6-4-13-5-7-14;;/h1-3,8,13H,4-7,9H2,(H,15,16);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNFHZZOBIGOPDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC2=CC(=CC=C2)C(=O)O.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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